molecular formula C26H28N4O5S B2503447 N-cyclopentyl-2-((3-nitrobenzyl)thio)-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide CAS No. 1111418-05-3

N-cyclopentyl-2-((3-nitrobenzyl)thio)-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide

Cat. No. B2503447
CAS RN: 1111418-05-3
M. Wt: 508.59
InChI Key: ZBPVFHIQLAYWRZ-UHFFFAOYSA-N
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Description

The compound "N-cyclopentyl-2-((3-nitrobenzyl)thio)-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide" is a complex organic molecule that likely exhibits a range of interesting chemical properties and reactivity due to its diverse functional groups. These include a thioether linkage, a nitro group, a carboxamide moiety, and a tetrahydrofuran ring, all of which are embedded within a dihydroquinazoline scaffold.

Synthesis Analysis

The synthesis of complex molecules such as the one may involve multiple steps, including the formation of amide bonds and the introduction of sulfur-containing groups. While the provided papers do not directly describe the synthesis of this specific compound, they do offer insight into related methodologies. For instance, the transamidation of thioamides with 2-aminoethanol followed by cyclodehydrosulfurisation could potentially be a relevant step in the synthesis of similar compounds, as it allows for the formation of 2-oxazolines under mild conditions . Additionally, the conversion of carboxylic acids to carboxamides mediated by niobium pentachloride is another method that could be applicable, especially in forming the carboxamide part of the molecule .

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex, with multiple stereocenters and a rigid framework provided by the dihydroquinazoline ring system. The presence of the tetrahydrofuran ring could introduce additional conformational complexity. The nitro group and the thioether linkage are likely to influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by its functional groups. The nitro group is an electron-withdrawing group that could make adjacent positions more susceptible to nucleophilic attack. The thioether could participate in oxidation reactions, potentially leading to sulfoxides or sulfones. The carboxamide functionality is typically less reactive but could engage in hydrogen bonding or amide bond formation under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of the carboxamide group suggests the compound could have a relatively high melting point and may exhibit solid-state stability. The nitro group could contribute to the compound's acidity, while the tetrahydrofuran ring might affect its solubility in organic solvents. The overall lipophilicity of the molecule would be an important factor in its potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

Scientific Research Applications

Synthesis and Application in Liquid-Phase Combinatorial Chemistry

The compound "N-cyclopentyl-2-((3-nitrobenzyl)thio)-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide" belongs to a class of chemicals known for their utility in liquid-phase combinatorial chemistry. Ivachtchenko, Kovalenko, and Drushlyak (2003) have developed a method for synthesizing libraries of disubstituted and trisubstituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-oxo-3,4-dihydroquinazoline-2-thioles, which are closely related to the specified compound (Ivachtchenko, Kovalenko, & Drushlyak, 2003).

Antimicrobial Activity

A variant of this compound has been studied for its antimicrobial properties. Akbari, Savaliya, and Patel (2014) synthesized and tested a series of compounds including 2-substituted-3-((3-(6-nitrobenzo[d]thiazol-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-1,3,4-thiadiazol-3-ium-5-thiolate, showing significant antimicrobial activity (Akbari, Savaliya, & Patel, 2014).

Development of Novel Antimicrobial Agents

The compound's structural class is significant in the development of new antimicrobial agents. Sulthana, Chitra, and Alagarsamy (2019) synthesized a series of novel 4-oxo-N-(4-oxo-3-substituted-3,4-dihydroquinazolin-2-yl amino)-2-phenylquinazoline-3(4H)-carboxamidines, demonstrating potent antimicrobial activity (Sulthana, Chitra, & Alagarsamy, 2019).

Potential in Antitubercular Activity

Research by Ukrainets, Sidorenko, and Golovchenko (2007) indicates potential applications in antitubercular activity, through their study of 1-R-4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids 2-nitrobenzylidenehydrazides, which are structurally similar to the compound (Ukrainets, Sidorenko, & Golovchenko, 2007).

Cytotoxic Activity in Cancer Research

Bu, Deady, and Denny (2000) explored the cytotoxic activity of related compounds, providing insights into potential applications in cancer research (Bu, Deady, & Denny, 2000).

properties

IUPAC Name

N-cyclopentyl-2-[(3-nitrophenyl)methylsulfanyl]-4-oxo-3-(oxolan-2-ylmethyl)quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O5S/c31-24(27-19-6-1-2-7-19)18-10-11-22-23(14-18)28-26(29(25(22)32)15-21-9-4-12-35-21)36-16-17-5-3-8-20(13-17)30(33)34/h3,5,8,10-11,13-14,19,21H,1-2,4,6-7,9,12,15-16H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPVFHIQLAYWRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=CC(=CC=C4)[N+](=O)[O-])CC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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